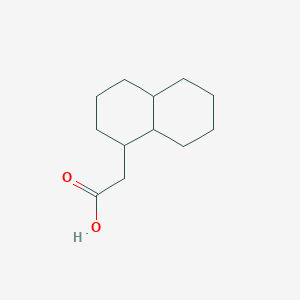

(Decahydro-naphthalen-1-YL)-acetic acid

Description

The exact mass of the compound (Decahydro-naphthalen-1-YL)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Decahydro-naphthalen-1-YL)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Decahydro-naphthalen-1-YL)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILGJHQBKWXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956167 | |

| Record name | (Decahydronaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34681-29-3 | |

| Record name | NSC33961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Decahydronaphthalen-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Saturated Analogs of 1-Naphthaleneacetic Acid: A Technical Guide to Synthesis, Bio-evaluation, and Structure-Activity Relationships

Abstract

1-Naphthaleneacetic acid (NAA) is a widely utilized synthetic auxin, critical in agriculture and horticulture for its potent plant growth-regulating properties.[1] The aromatic naphthalene ring is a key feature of its molecular structure. This technical guide delves into the synthesis and biological evaluation of saturated analogs of NAA, primarily focusing on decahydro-1-naphthaleneacetic acid (DHNAA), also known as decalin-1-acetic acid. By exploring the impact of saturating the naphthalene ring system, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the auxin activity of this class of compounds. This guide provides detailed synthetic strategies, protocols for biological evaluation, and an analysis of the causal relationships between molecular structure and auxin response.

Introduction: The Rationale for Exploring Saturated NAA Analogs

1-Naphthaleneacetic acid (NAA) is a synthetic phytohormone belonging to the auxin class of plant growth regulators.[2] Its biological effects, which include promoting root initiation, cell division, and fruit development, are well-documented.[3] Like the principal natural auxin, indole-3-acetic acid (IAA), NAA's mechanism of action is believed to involve its perception by specific auxin receptors, such as the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[4][5]

The naphthalene ring of NAA is a critical component of its pharmacophore, contributing to its stability and receptor affinity. The exploration of saturated analogs, where the aromatic naphthalene ring is replaced by a decahydronaphthalene (decalin) system, is driven by several key scientific questions:

-

Role of Aromaticity: To what extent is the planarity and π-electron system of the naphthalene ring essential for auxin activity? Saturation of the ring system allows for a direct assessment of the contribution of aromaticity to receptor binding and biological function.

-

Conformational Flexibility: The decalin ring system can exist in various stereoisomeric forms (e.g., cis- and trans-decalin), each with distinct three-dimensional conformations. This provides a valuable tool for probing the steric requirements of the auxin receptor binding pocket.

-

Physicochemical Properties: Saturation of the aromatic ring alters the lipophilicity, solubility, and metabolic stability of the molecule. These changes can have profound effects on its uptake, transport, and persistence in plant tissues.

This guide will provide a detailed exploration of the synthesis of decahydro-1-naphthaleneacetic acid, present robust protocols for evaluating its auxin-like activity, and synthesize the findings into a coherent structure-activity relationship analysis.

Synthesis of Decahydro-1-Naphthaleneacetic Acid (DHNAA)

The synthesis of decahydro-1-naphthaleneacetic acid can be approached through two primary routes: the catalytic hydrogenation of 1-naphthaleneacetic acid or the synthesis from a pre-hydrogenated decalin precursor. The former is a more direct approach and will be the focus of this section.

Catalytic Hydrogenation of 1-Naphthaleneacetic Acid

This method involves the direct saturation of the naphthalene ring of NAA using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve complete hydrogenation without affecting the carboxylic acid moiety.

Experimental Protocol: Synthesis of Decahydro-1-Naphthaleneacetic Acid

-

Catalyst Preparation: A 5% Rhodium-on-alumina catalyst is recommended for its high activity in aromatic ring hydrogenation.

-

Reaction Setup:

-

In a high-pressure autoclave reactor, add 1-naphthaleneacetic acid (1.0 eq).

-

Add the 5% Rh/Al2O3 catalyst (5-10 mol%).

-

Add a suitable solvent, such as acetic acid or ethanol.

-

-

Hydrogenation:

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-100 atm.

-

Heat the reaction mixture to 80-120°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield decahydro-1-naphthaleneacetic acid as a mixture of stereoisomers.

-

It is important to note that the hydrogenation of naphthalene can proceed through a tetralin (tetrahydronaphthalene) intermediate and can result in a mixture of cis- and trans-decalin isomers.[6][7] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.

Diagram of the Synthetic Pathway

Caption: Workflow for the biological evaluation of DHNAA.

Structure-Activity Relationship (SAR) Analysis

The SAR for NAA and its saturated analogs is crucial for understanding the molecular requirements for auxin activity. Based on established principles of auxin biology, we can predict the following relationships:

-

Importance of the Carboxylic Acid Group: The carboxylic acid side chain is an absolute requirement for auxin activity. It is involved in key interactions with the auxin receptor.

-

Role of the Ring System: The nature of the carbocyclic ring system is a primary determinant of activity. The planarity and aromaticity of the naphthalene ring in NAA are thought to be important for high-affinity binding to the auxin receptor.

-

Impact of Saturation: The saturation of the naphthalene ring to a decalin system is expected to significantly reduce or abolish auxin activity. This is because the non-planar, flexible decalin ring may not fit into the auxin receptor's binding pocket in the same way as the planar naphthalene ring.

-

Stereochemistry of the Decalin Ring: The different stereoisomers of DHNAA (e.g., cis- and trans-decalin derivatives) will likely exhibit different levels of biological activity. This is because the spatial arrangement of the acetic acid side chain relative to the decalin ring will vary between isomers, leading to different interactions with the receptor.

Table 1: Predicted Auxin Activity of NAA and its Saturated Analogs

| Compound | Ring System | Predicted Auxin Activity | Rationale |

| 1-Naphthaleneacetic Acid (NAA) | Naphthalene (Aromatic) | High | Planar aromatic system allows for optimal receptor binding. |

| Decahydro-1-naphthaleneacetic Acid (DHNAA) | Decalin (Saturated) | Low to Inactive | Non-planar, flexible ring system likely disrupts receptor binding. |

Conclusion and Future Directions

The exploration of saturated analogs of 1-naphthaleneacetic acid provides valuable insights into the structural requirements for auxin activity. The synthesis of decahydro-1-naphthaleneacetic acid and its subsequent biological evaluation are critical steps in elucidating the role of the aromatic ring system in NAA's function as a plant growth regulator.

Future research should focus on:

-

Separation and Characterization of DHNAA Isomers: The separation of the different stereoisomers of DHNAA and the determination of their absolute configurations are essential for a detailed SAR analysis.

-

Computational Modeling: Molecular docking studies of NAA and DHNAA isomers with the auxin receptor (TIR1) could provide a theoretical basis for the observed differences in biological activity.

-

Synthesis of Partially Saturated Analogs: The synthesis and evaluation of tetralin-based analogs of NAA (tetralin-1-acetic acid) could provide further insights into the gradual effects of ring saturation on auxin activity.

By systematically modifying the structure of NAA and evaluating the biological consequences, we can gain a deeper understanding of the molecular mechanisms of auxin action, which can inform the design of novel plant growth regulators with improved efficacy and selectivity.

References

-

Imperial College London. (2011). Protocols Auxin. 2011.igem.org. [Link]

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

-

Biology Discussion. (2016, February 24). Top 12 Experiments on Growth Regulators in Plants. [Link]

-

ResearchGate. (n.d.). Auxins and Cytokinins in Plant Biology: Methods and Protocols. [Link]

-

LookChem. (n.d.). Cas 86-87-3,1-Naphthalene acetic acid. [Link]

-

Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. [Link]

-

University of Birmingham. (2021, November 28). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. [Link]

-

PMC. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. [Link]

-

ResearchGate. (n.d.). Catalytic performance for the hydrogenation of naphthalene over catalysts. [Link]

-

PMC. (n.d.). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. [Link]

-

Anti-Cancer Agents in Medicinal Chemistry. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]

-

SpringerLink. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. [Link]

-

MDPI. (2020, October 20). Selective Hydrogenation of Naphthalene over γ-Al 2 O 3 -Supported NiCu and NiZn Bimetal Catalysts. [Link]

-

PubMed. (n.d.). Structure activity relationships of selected naphthalene derivatives. [Link]

-

Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [Link]

-

INIS-IAEA. (2025, January 13). Synthesis of 14C-labelled 1-naphthaleneacetic acid. [Link]

-

PubMed. (n.d.). Auxin receptors and plant development: a new signaling paradigm. [Link]

-

PMC. (n.d.). Auxin Activity: Past, present, and Future. [Link]

-

Arabian Journal of Chemistry. (2024, March 26). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. [Link]

-

MDPI. (2023, July 6). Opposite Auxin Dynamics Determine the Gametophytic and Embryogenic Fates of the Microspore. [Link]

-

International Scientific Organization. (n.d.). Plant growth regulators (PGRs) and their applications: A review. [Link]

-

PubMed. (2024, January 15). In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging. [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

-

ResearchGate. (2025, August 9). Exploration of Structure-Activity Relationship Determinants in Analogue Series. [Link]

-

Dove Press. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

-

ScienceDirect. (2014, January 1). Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents. [Link]

-

MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

Sources

- 1. iscientific.org [iscientific.org]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 1-naphthylacetic acid and decahydronaphthylacetic acid

Technical Whitepaper: Comparative Analysis of 1-Naphthylacetic Acid and Decahydronaphthylacetic Acid

Executive Summary

This guide delineates the structural, physicochemical, and functional divergences between 1-Naphthylacetic Acid (1-NAA) and its fully saturated analog, Decahydronaphthylacetic Acid (DHNAA) . While 1-NAA is a commercially vital synthetic auxin used globally in agriculture, DHNAA serves primarily as a negative control in Structure-Activity Relationship (SAR) studies and a specialized intermediate in lipophilic drug design. The core distinction lies in the aromaticity of the ring system: the planar,

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these two compounds is the geometry and electronic nature of the bicyclic core.

Structural Topology

-

1-NAA (Aromatic): Features a planar naphthalene ring. The molecule is rigid and flat, allowing it to intercalate between protein residues (specifically Phenylalanine) in the TIR1 auxin receptor.

-

DHNAA (Alicyclic): Features a decahydronaphthalene (decalin) core. This system is non-planar . The two fused cyclohexane rings adopt "chair" conformations.

-

Stereoisomerism: DHNAA exists as distinct stereoisomers based on the ring fusion (cis-decalin vs. trans-decalin). Trans-decalin is rigid and flat-ish but buckled; cis-decalin is flexible. This steric bulk prevents the "lock-and-key" fit required for auxin signaling.

-

Physicochemical Property Matrix[1]

| Property | 1-Naphthylacetic Acid (1-NAA) | Decahydronaphthylacetic Acid (DHNAA) |

| Molecular Formula | ||

| Molecular Weight | 186.21 g/mol | 196.29 g/mol |

| Hybridization | ||

| UV-Vis Absorption | Strong absorption (Aromatic | Transparent (No chromophore >200nm) |

| Solubility (Water) | Moderate (~0.4 g/L) | Low (Highly Lipophilic) |

| LogP (Lipophilicity) | ~2.6 | ~3.8 - 4.2 (Estimated) |

| pKa | 4.2 (Resonance stabilized anion) | ~4.8 (Inductive effect of alkyl group) |

Part 2: Synthetic Pathways & Transformations[2]

The conversion of 1-NAA to DHNAA involves catalytic hydrogenation. This process destroys the aromatic character, a critical consideration for researchers synthesizing labeled standards or studying metabolic degradation.

Synthesis of 1-NAA (Standard Route)

Industrially produced via the chloromethylation of naphthalene followed by cyanation and hydrolysis.

Hydrogenation Protocol (1-NAA DHNAA)

Objective: Complete saturation of the naphthalene ring without reducing the carboxylic acid.

Reagents & Equipment:

-

Substrate: 1-NAA (Recrystallized, >98% purity).

-

Catalyst: Rhodium on Carbon (5% Rh/C) or Platinum Oxide (

, Adams' catalyst). Note: Pd/C is often insufficient for full naphthalene saturation under mild conditions. -

Solvent: Glacial Acetic Acid (promotes hydrogenation).

-

Conditions: 50–100 bar

, 80°C, 12–24 hours.

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol 1-NAA in 50 mL glacial acetic acid in a high-pressure autoclave liner.

-

Catalyst Addition: Add 5 mol% Rh/C catalyst carefully (pyrophoric risk).

-

Pressurization: Purge reactor with

(3x), then charge with -

Reaction: Heat to 80°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

-

Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.

-

Purification: Recrystallize from hexane/ethyl acetate to separate cis/trans isomers if necessary.

Figure 1: Catalytic hydrogenation pathway from 1-NAA to DHNAA. Note that the second ring saturation is kinetically slower.

Part 3: Biological & Pharmacological Implications

This section details why the structural difference matters. The biological activity of auxins is governed by the TIR1/AFB receptor system.[1]

The Auxin Pharmacophore

For a molecule to act as an auxin, it generally requires:

-

A strong negative charge (Carboxyl group).

-

A planar hydrophobic ring system (Aromatic).

-

A specific distance (~0.55 nm) between the charge and the ring center.

Mechanism of Action Comparison

-

1-NAA (Active): Acts as a "molecular glue." It binds into the hydrophobic pocket of the TIR1 ubiquitin ligase. The planar naphthalene ring stacks against Phenylalanine residues within the pocket. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, marking the repressors for degradation and turning on gene expression.[2]

-

DHNAA (Inactive/Weak): The saturation of the ring creates steric bulk (hydrogens projecting above and below the ring plane).

-

Steric Clash: The bulky decalin ring cannot fit into the narrow slot designed for the flat naphthalene ring.

-

Loss of

-Stacking: Without -

Result: DHNAA fails to stabilize the TIR1-Aux/IAA complex. In bioassays (e.g., coleoptile elongation), DHNAA shows negligible auxin activity , often <1% of 1-NAA.

-

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the planar 1-NAA binds the receptor while the bulky DHNAA does not.

Part 4: Analytical Differentiation

Researchers must often verify if a sample of 1-NAA has degraded or if a hydrogenation reaction was successful.

UV-Vis Spectroscopy (Self-Validating Protocol)

This is the fastest method to distinguish the two.

-

Prepare Solutions: Dissolve 1 mg of each compound in 10 mL Methanol.

-

Scan: Run a scan from 200 nm to 400 nm.

-

Validation Criteria:

-

1-NAA: Will show distinct aromatic peaks (approx. 220 nm, 280 nm).

-

DHNAA: Will be transparent (no significant absorption >210 nm). If peaks appear, the hydrogenation is incomplete.

-

H-NMR Spectroscopy

-

1-NAA: Shows signals in the aromatic region (7.0–8.5 ppm).

-

DHNAA: Shows complex multiplets in the aliphatic region (1.0–2.5 ppm) and zero signals in the aromatic region.

References

-

Napier, R. M. (2005). The Auxin Receptor: A Major Discovery in Plant Science. Annual Review of Plant Biology. Link

-

Vain, T., et al. (2019). Selective Auxin Agonists and Antagonists. Nature Chemical Biology. Link

-

Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938). Phytohormones: Structure and Physiological Activity. Journal of Biological Chemistry. (Foundational SAR establishing ring planarity requirement). Link

- Åberg, B. (1961). Vitamins and Hormones: Advances in Research and Applications. Academic Press.

-

Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature. Link

Sources

An In-depth Technical Guide to the Stereoisomers of (Decahydro-naphthalen-1-yl)-acetic Acid

Abstract

The decahydronaphthalene (decalin) scaffold is a prevalent motif in a multitude of biologically active natural products, exhibiting a wide range of therapeutic properties including antibiotic, antiviral, and anticancer activities.[1][2][3][4][5] The stereochemical configuration of the decalin ring system is a critical determinant of its biological function. This technical guide provides a comprehensive overview of the stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid, a representative-substituted decalin. We will delve into the structural complexities, propose robust synthetic and analytical strategies for their separation and characterization, and discuss the underlying principles that govern these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of complex chiral molecules.

The Stereochemical Complexity of (Decahydro-naphthalen-1-yl)-acetic Acid

The seemingly simple structure of (decahydro-naphthalen-1-yl)-acetic acid belies a significant stereochemical complexity. This complexity arises from two main sources: the fusion of the two cyclohexane rings and the chiral center at the point of substitution.

The decalin ring system can exist as two diastereomers: cis-decalin and trans-decalin, which are conformationally distinct and not interconvertible without breaking covalent bonds.[6][7]

-

trans-Decalin: The two rings are fused via two equatorial bonds. This results in a rigid, chair-chair conformation.

-

cis-Decalin: The rings are fused via one axial and one equatorial bond. This isomer is conformationally mobile, capable of undergoing a "ring flip" to an alternative chair-chair conformation.[6][7]

In addition to the ring fusion, the carbon atom to which the acetic acid moiety is attached (C1) is a stereocenter. This gives rise to enantiomeric pairs for each of the decalin diastereomers. Consequently, there are a total of four possible stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid.

The interplay between the ring fusion stereochemistry and the substituent stereochemistry profoundly influences the molecule's three-dimensional shape, and by extension, its interaction with chiral biological targets. The biological activities of decalin-containing compounds have been shown to vary significantly depending on their decalin configuration.[2][5]

Synthetic Strategies

Proposed Synthetic Pathway: Catalytic Hydrogenation

A robust and scalable approach to access the decahydronaphthalene core is the catalytic hydrogenation of a naphthalene precursor.

Workflow for the Synthesis of (Decahydro-naphthalen-1-yl)-acetic Acid

Caption: Proposed synthetic workflow for (decahydro-naphthalen-1-yl)-acetic acid.

Experimental Protocol:

-

Preparation: In a high-pressure autoclave, dissolve naphthalene-1-acetic acid in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst. Rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) are effective for the exhaustive reduction of aromatic rings.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 70-100 atm).

-

Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) with vigorous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of the four stereoisomers, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Rhodium and ruthenium catalysts are chosen for their high activity in hydrogenating aromatic systems, which are otherwise resistant to reduction.

-

High Pressure and Temperature: These conditions are necessary to overcome the high activation energy associated with disrupting the aromaticity of the naphthalene ring system.

-

Solvent: Glacial acetic acid is often a good solvent for both the starting material and the product, and it is stable under hydrogenation conditions.

Separation and Resolution of Stereoisomers

The separation of the four stereoisomers is a critical step for their individual characterization and biological evaluation. This can be achieved through a combination of techniques that first separate the diastereomers, followed by the resolution of the enantiomeric pairs. Chiral chromatography is a powerful and widely used technique for this purpose.[10][11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of enantiomers.[11][12][13] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Workflow for Chiral HPLC Separation

Caption: A two-step workflow for the separation of all four stereoisomers.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly versatile and effective for resolving a wide range of chiral compounds, including carboxylic acids.[12][13]

-

Mobile Phase Screening (Normal Phase):

-

Start with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.

-

To improve peak shape and resolution for a carboxylic acid analyte, add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid.

-

-

Mobile Phase Screening (Reversed Phase):

-

Alternatively, use a reversed-phase mobile phase, such as a mixture of acetonitrile or methanol and water, with an acidic modifier.

-

-

Optimization: Systematically vary the ratio of the mobile phase components and the concentration of the acidic modifier to optimize the separation (resolution and analysis time).

-

Detection: Use a UV detector, monitoring at a wavelength where the analyte exhibits absorbance (e.g., around 210 nm for the carboxylic acid group).

Trustworthiness of the Protocol: This method development workflow is a self-validating system. By systematically screening different CSPs and mobile phases, the optimal conditions for the separation can be identified and reproduced. The success of chiral separations is highly dependent on finding the right combination of CSP and mobile phase for a specific analyte.[11]

Spectroscopic Characterization

Once the stereoisomers are isolated, their structures must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans diastereomers due to their different molecular symmetries and conformations.

-

trans-Isomers: Due to their rigid C₂ symmetry, trans-decalin derivatives often exhibit simpler NMR spectra with fewer signals compared to their cis counterparts.

-

cis-Isomers: The lower symmetry of the cis isomers generally results in more complex spectra, with distinct signals for most, if not all, of the protons and carbons.

The chemical shifts and coupling constants of the protons on the decalin ring, particularly the bridgehead protons and the proton at C1, will be highly informative for assigning the relative stereochemistry. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, will be crucial for the complete assignment of the proton and carbon signals and for determining the relative stereochemistry through space correlations.

| Technique | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants of protons. |

| ¹³C NMR | Number and chemical shifts of carbon atoms. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and their attached carbons. |

| HMBC | Correlation between protons and carbons over 2-3 bonds. |

| NOESY | Correlation between protons that are close in space. |

NMR data for the parent decalin molecules can be found in various databases and serve as a reference.[14][15][16][17]

Biological Significance and Future Directions

The decalin motif is a privileged scaffold in natural product chemistry and drug discovery.[3][4] Compounds containing this ring system have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[2][5] The stereochemistry of the decalin ring is often a key determinant of this activity. Therefore, the synthesis and biological evaluation of all four stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid could lead to the discovery of novel therapeutic agents. The individual stereoisomers may exhibit different pharmacological profiles, with one isomer being highly active, while others may be inactive or even have undesirable side effects. This underscores the importance of stereoselective synthesis and chiral separation in modern drug development, as mandated by regulatory authorities like the U.S. Food and Drug Administration.[12]

Future work should focus on developing stereoselective synthetic routes to access each of the four isomers individually. This would bypass the need for challenging preparative chiral separations and provide a more efficient supply of material for further studies. Additionally, the biological activity of the purified stereoisomers should be evaluated in a range of assays to explore their therapeutic potential.

References

-

Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports (RSC Publishing). Available at: [Link]

-

cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. PLOS ONE. Available at: [Link]

-

Natural products containing 'decalin' motif in microorganisms. ResearchGate. Available at: [Link]

-

Natural products containing 'decalin' motif in microorganisms. RSC Publishing. Available at: [Link]

-

cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. PMC. Available at: [Link]

-

Decahydronaphthalene Spectra. SpectraBase. Available at: [Link]

-

trans-Decahydronaphthalene - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

2-Naphthaleneacetic acid, decahydro-1-hydroxy-4a-methyl-alpha,8-bis(methylene)-, (1S-(1alpha,2beta,4abeta,8aalpha))-. PubChem. Available at: [Link]

-

Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. ResearchGate. Available at: [Link]

-

(Decahydronaphthalen-1-yl)acetic acid Properties. EPA. Available at: [Link]

-

Chiral Separation Techniques. Chemist Library. Available at: [Link]

-

Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PMC. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Naphthalene, decahydro-, cis-. NIST WebBook. Available at: [Link]

-

Synthesis of 1-naphthaleneacetic acid: Methods. Chemistry Stack Exchange. Available at: [Link]

-

A new method for the preparation of alpha naphthyl-acetic acid. OpenBU. Available at: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

Sources

- 1. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]

- 5. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Naphthalene, decahydro-, cis- [webbook.nist.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. DSpace [open.bu.edu]

- 10. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. mdpi.com [mdpi.com]

- 14. spectrabase.com [spectrabase.com]

- 15. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]

- 16. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

A Technical Guide to Decahydronaphthalene Derivatives in Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5] While historically dominated by flat, aromatic systems, the field is increasingly recognizing the immense potential of three-dimensional (3D) fragments to unlock previously "undruggable" targets.[1][2] This guide provides an in-depth technical exploration of decahydronaphthalene (also known as decalin) derivatives as a compelling class of 3D scaffolds for FBDD. We will delve into the unique structural and chemical properties of the decalin core, strategies for the design and synthesis of decahydronaphthalene-based fragment libraries, state-of-the-art biophysical screening methodologies, and the subsequent hit-to-lead optimization process.

The Strategic Imperative for Three-Dimensionality in FBDD

The foundational principle of FBDD lies in identifying fragments that bind to a biological target with high ligand efficiency, even if the initial affinity is weak.[3][5] These fragments then serve as starting points for rational, structure-guided optimization into more potent and selective drug candidates.[6][7]

While sp2-rich aromatic compounds have been the workhorses of FBDD, their inherent planarity can limit their ability to effectively probe the complex, three-dimensional nature of protein binding sites.[1][2] Nature itself utilizes 3D molecular recognition, and a shift towards fragments with greater spatial complexity offers several distinct advantages:[1]

-

Enhanced Exploration of Chemical Space: 3D fragments provide access to a broader and more diverse range of molecular shapes and pharmacophoric arrangements.[1][2]

-

Improved Pre-organization and Binding Efficiency: The rigid, conformationaly constrained nature of many 3D scaffolds, such as decahydronaphthalene, can reduce the entropic penalty upon binding, leading to higher ligand efficiencies.

-

Access to Novel Binding Pockets: The unique geometries of 3D fragments can enable them to engage with cryptic or challenging binding sites that are inaccessible to flatter molecules.[8]

-

Improved Physicochemical Properties: Incorporating sp3-rich scaffolds can lead to improved solubility, metabolic stability, and other desirable drug-like properties compared to their aromatic counterparts.

The decahydronaphthalene scaffold, a bicyclic system of two fused cyclohexane rings, stands out as a particularly attractive 3D fragment core. Its rigid, chair-boat conformational possibilities and the potential for stereochemical diversity offer a rich platform for creating novel and effective fragment libraries.[9]

The Decahydronaphthalene Scaffold: A Privileged Core for 3D Fragments

Decalin-containing natural products are a diverse family of secondary metabolites with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[10] This natural prevalence highlights the inherent suitability of the decalin framework for molecular recognition by biological targets.

Key Structural and Chemical Features:

-

Stereochemical Richness: The decahydronaphthalene core can exist as cis and trans isomers, with the trans isomer being conformationally locked and the cis isomer being more flexible. This, combined with the potential for multiple stereocenters, allows for the creation of a vast number of stereochemically distinct fragments.

-

Defined Exit Vectors: The rigid nature of the decalin scaffold provides well-defined vectors for the attachment of functional groups. This is crucial for the subsequent fragment evolution process, where chemists systematically "grow" the fragment to engage with adjacent binding pockets.[11]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the decalin framework, enabling the creation of diverse and readily optimizable fragment libraries.[9][12]

Designing and Synthesizing a Decahydronaphthalene-Based Fragment Library

The success of any FBDD campaign hinges on the quality and diversity of the fragment library.[1][2] For decahydronaphthalene derivatives, the design process should focus on a systematic exploration of stereochemistry and the strategic placement of functional groups that can act as either binding elements or points for future elaboration.

A Step-by-Step Approach to Library Synthesis:

A powerful strategy for constructing a diverse library of polyfunctionalized chiral decalins involves a multi-step synthetic sequence, often starting from readily available chiral precursors.[9]

Experimental Protocol: Synthesis of a Polyfunctionalized Chiral Decalin Library

This protocol is adapted from established methodologies for the stereocontrolled synthesis of decalin cores.[9]

-

Starting Material: Begin with a chiral hydrindane precursor, which can be synthesized through various established methods.

-

Ring Expansion: Induce an unexpected transformation to convert the hydrindane into a decalin scaffold under mild conditions. This can be achieved through a dyotropic reaction involving a mesylate group.[9]

-

Functionalization: The resulting decalin core can then be subjected to a variety of functionalization reactions to introduce diverse chemical handles. This can include the introduction of thioethers, which can serve as precursors for chiral sulfoxide ligands.[9]

-

Purification and Characterization: Each synthesized fragment must be rigorously purified (e.g., by column chromatography) and its structure and stereochemistry confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Visualization of the Synthetic Workflow:

Sources

- 1. pnas.org [pnas.org]

- 2. Route to three-dimensional fragments using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. massbio.org [massbio.org]

- 5. selvita.com [selvita.com]

- 6. biosolveit.de [biosolveit.de]

- 7. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 8. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Easy Access to Polyfunctionalized Chiral Decalins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Decalin-1-acetic Acid Isomers

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the stereoisomers of decalin-1-acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of stereochemical designations in complex bicyclic systems.

Foundational Principles: The Decalin Framework

Decalin, systematically named bicyclo[4.4.0]decane, is a saturated bicyclic hydrocarbon formed by the fusion of two cyclohexane rings.[1][2][3] The stereochemistry of this ring system is of paramount importance as it dictates the three-dimensional architecture of its derivatives. Decalin exists as two primary diastereomers: cis-decalin and trans-decalin. This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-4a and C-8a).

-

In cis-decalin , the bridgehead hydrogens are on the same side of the molecule. This configuration imparts a "folded" or V-shape to the ring system. The cis isomer is conformationally flexible and can undergo ring flipping.[4][5]

-

In trans-decalin , the bridgehead hydrogens are on opposite sides, resulting in a more linear and rigid structure.[4][5] This conformational rigidity prevents ring flipping. The trans isomer is generally more stable than the cis isomer.[1][4]

The IUPAC name for decalin itself is bicyclo[4.4.0]decane.[1][2][3]

Nomenclature of the Acetic Acid Substituent

When a carboxymethyl group (-CH₂COOH) is attached to a ring structure, IUPAC nomenclature dictates a specific naming convention. If the carboxyl group is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the ring.[6][7][8] However, in the case of decalin-1-acetic acid, the carboxyl group is not directly bonded to the decalin ring. Instead, a methylene bridge connects them. In such instances, the compound is named as a substituted carboxylic acid. The parent acid is acetic acid, and the decalin ring system is treated as a substituent. Therefore, the base name is decalin-1-ylacetic acid .

For clarity and consistency with common usage, "decalin-1-acetic acid" is often used and understood, though "decalin-1-ylacetic acid" is more formally correct under substitutive nomenclature rules. This guide will proceed with the more precise "decalin-1-ylacetic acid" for the systematic names.

Stereoisomerism in Decalin-1-ylacetic Acid

The structural complexity of decalin-1-ylacetic acid gives rise to multiple stereoisomers. The sources of this stereoisomerism are:

-

The decalin ring fusion: This can be either cis or trans.

-

The stereocenters: The decalin-1-ylacetic acid molecule contains three chiral centers: C-1, C-4a, and C-8a.

The absolute configuration of each stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11][12]

The Cahn-Ingold-Prelog (CIP) Priority Rules: A Brief Overview

The CIP rules provide a systematic method for assigning priorities to the groups attached to a stereocenter based on atomic number.[9][10][11][12]

-

Rule 1: Higher atomic number takes higher priority.[13]

-

Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[11][12]

-

Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[13]

Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The direction from priority 1 to 2 to 3 is then determined. A clockwise direction corresponds to an (R) configuration, while a counter-clockwise direction indicates an (S) configuration.[10][11]

Systematic IUPAC Names of Decalin-1-ylacetic Acid Isomers

There are four principal diastereomers of decalin-1-ylacetic acid, each of which exists as a pair of enantiomers. The systematic naming requires specifying the absolute configuration of all three stereocenters (C-1, C-4a, and C-8a).

Isomers based on the trans-Decalin Scaffold

The trans-decalin framework is conformationally locked. The two possible isomers arise from the orientation of the acetic acid group at C-1.

| Isomer Name | Full IUPAC Name |

| trans-decalin-1-acetic acid Isomer 1 | (1R,4aS,8aR)-Decahydronaphthalen-1-ylacetic acid |

| trans-decalin-1-acetic acid Isomer 2 | (1S,4aS,8aR)-Decahydronaphthalen-1-ylacetic acid |

Note: The enantiomers would have the opposite configurations at all stereocenters, e.g., (1S,4aR,8aS) for the enantiomer of Isomer 1.

Isomers based on the cis-Decalin Scaffold

The cis-decalin framework is more flexible. Similar to the trans isomers, two diastereomers are possible based on the C-1 substituent's orientation.

| Isomer Name | Full IUPAC Name |

| cis-decalin-1-acetic acid Isomer 1 | (1R,4aR,8aS)-Decahydronaphthalen-1-ylacetic acid |

| cis-decalin-1-acetic acid Isomer 2 | (1S,4aR,8aS)-Decahydronaphthalen-1-ylacetic acid |

Note: The enantiomers would have the opposite configurations at all stereocenters, e.g., (1S,4aS,8aR) for the enantiomer of Isomer 1.

Visualizing the Stereochemical Relationships

The following diagrams illustrate the core decalin structures and the stereochemical relationships between the isomers.

Caption: Isomeric relationships in decalin-1-acetic acid.

Experimental Protocols: Not Applicable to this Topic

This guide focuses on the theoretical principles of IUPAC nomenclature and does not involve experimental protocols.

Conclusion

The systematic IUPAC nomenclature of decalin-1-acetic acid isomers is a rigorous process that requires a thorough understanding of the stereochemistry of the decalin ring system and the application of the Cahn-Ingold-Prelog priority rules. The correct assignment of stereochemical descriptors is crucial for unambiguous communication in research and drug development, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

References

- Vertex AI Search. (n.d.). How to name organic compounds using the IUPAC rules.

- Chemistry Steps. (2022, October 13). Naming Carboxylic Acids.

- Chemistry LibreTexts. (2023, January 22). Nomenclature of Carboxylic Acids.

- Study.com. (n.d.). Naming Carboxylic Acids | Process & Examples.

- ACD/Labs. (n.d.). R-5.7.1 Carboxylic acids.

- Chemistry Notes. (2020, November 7). Decalin: Structure and stereochemistry detailed explanation.

- Canadian Journal of Chemistry. (n.d.). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents.

- BSc Chemistry. (n.d.). Conformational Analysis of decalins.

- Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin.

- Professor Academy. (n.d.). IUPAC Nomenclature Principles of Stereochemistry.

- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules.

- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.

- Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules.

- Wikipedia. (n.d.). Decalin.

- StudySmarter. (n.d.). Cahn Ingold Prelog Rules | E Z Naming of Alkenes.

- University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

- BS Publications. (n.d.). Unit - 1 Classification, Nomenclature and Isomerism.

- PubChem. (n.d.). Decalin.

- IUPAC. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. professoracademy.com [professoracademy.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. science-revision.co.uk [science-revision.co.uk]

- 13. vanderbilt.edu [vanderbilt.edu]

Methodological & Application

Application Note: Arndt-Eistert Synthesis of Decalin-Acetic Acid from Decahydronaphthoic Acid

Introduction: The Arndt-Eistert synthesis is a powerful and reliable method for the one-carbon homologation of carboxylic acids.[1][2][3] This reaction sequence transforms a carboxylic acid into its higher homolog, effectively inserting a methylene group. The process involves the conversion of a carboxylic acid to an acid chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver, generates a ketene intermediate that is trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.[1][4][5] This application note provides a detailed protocol for the synthesis of decalin-acetic acid from decahydronaphthoic acid, a transformation relevant to the synthesis of complex alicyclic molecules in pharmaceutical and materials science research.

Reaction Principle and Mechanism

The Arndt-Eistert synthesis proceeds through a three-step sequence:

-

Acid Chloride Formation: The starting carboxylic acid is activated by conversion to its corresponding acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

-

Diazoketone Formation: The acid chloride reacts with diazomethane in a nucleophilic acyl substitution to form an α-diazoketone. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated during the reaction, which can otherwise lead to the formation of a chloromethyl ketone byproduct.[2]

-

Wolff Rearrangement: The α-diazoketone undergoes a rearrangement to form a ketene. This step can be induced thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O).[4][5] The rearrangement involves the migration of the alkyl group and the expulsion of nitrogen gas.

-

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. In this protocol, water is used to hydrolyze the ketene to the desired carboxylic acid, decalin-acetic acid.

The overall transformation is depicted in the workflow below:

Figure 1: General workflow for the Arndt-Eistert synthesis of decalin-acetic acid.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Decahydronaphthoic acid | C₁₁H₁₈O₂ | 182.26 | - | - | Irritant |

| Thionyl chloride | SOCl₂ | 118.97 | -72 | 79 | Corrosive, Lachrymator |

| Diazomethane (in ether) | CH₂N₂ | 42.04 | -145 | -23 | Highly Toxic, Explosive |

| Silver (I) oxide | Ag₂O | 231.74 | 300 (dec.) | - | Oxidizer, Irritant |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Flammable, Peroxide former |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 884 | 1429 | Irritant |

| Decalin-acetic acid | C₁₂H₂₀O₂ | 196.29 | 102 | 298 | (Predicted) |

Note on Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood with a blast shield. It is typically generated in situ from precursors like Diazald™ or N-methyl-N-nitrosourea and used as a dilute solution in ether. For safety reasons, trimethylsilyldiazomethane can be used as a less explosive alternative.[2]

Experimental Protocol

Part 1: Synthesis of Decahydronaphthoyl Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add decahydronaphthoic acid (10.0 g, 54.8 mmol).

-

Carefully add thionyl chloride (8.0 mL, 110 mmol, 2.0 equiv.) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the outlet of the condenser).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude decahydronaphthoyl chloride is a liquid and can be used directly in the next step without further purification.

Part 2: Synthesis of the α-Diazoketone

SAFETY FIRST: Perform this part of the procedure in a dedicated fume hood with a blast shield. Use glassware with smooth, fire-polished joints. Avoid ground glass joints and any scratched glassware.

-

Dissolve the crude decahydronaphthoyl chloride in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approximately 120 mmol, 2.2 equiv.) to the stirred acid chloride solution over 30-45 minutes. The addition should be done carefully to control the evolution of nitrogen gas. A yellow color of excess diazomethane should persist.

-

Allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature and stir for another 2-3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

The ethereal solution of the α-diazoketone is typically used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.

Part 3: Wolff Rearrangement and Hydrolysis to Decalin-Acetic Acid

-

To a 500 mL round-bottom flask, add a suspension of silver (I) oxide (1.2 g, 5.2 mmol, 0.1 equiv.) in 100 mL of deionized water.

-

Heat the aqueous suspension to 50-60 °C with vigorous stirring.

-

Slowly add the ethereal solution of the α-diazoketone from Part 2 to the heated silver oxide suspension over approximately 1 hour. Nitrogen gas will be evolved.

-

After the addition is complete, continue to heat and stir the mixture at 60-70 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the silver catalyst.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and ethereal layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude decalin-acetic acid.

Purification and Characterization

The crude decalin-acetic acid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or by column chromatography on silica gel.

Expected Characterization Data for Decalin-Acetic Acid:

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 102 °C.[6]

-

¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the decalin ring protons and the methylene protons adjacent to the carbonyl group. A broad singlet corresponding to the carboxylic acid proton will be observed at higher chemical shifts (δ 10-12 ppm).

-

¹³C NMR: The spectrum should display signals for the carbons of the decalin ring and the two carbons of the acetic acid moiety, including a signal for the carbonyl carbon around δ 170-180 ppm.

-

IR (Infrared) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of decalin-acetic acid (196.29 g/mol ).

Figure 2: Detailed mechanism of the Arndt-Eistert synthesis.

Troubleshooting and Field-Proven Insights

-

Low Yield of Acid Chloride: Ensure the use of freshly distilled thionyl chloride and strictly anhydrous conditions. The reaction can be driven to completion by extending the reflux time.

-

Formation of Chloromethyl Ketone: This side product arises from the reaction of the diazoketone with HCl. To avoid this, use at least two equivalents of diazomethane to act as an HCl scavenger. Alternatively, a non-nucleophilic base like triethylamine can be added during the diazoketone formation.[2]

-

Incomplete Wolff Rearrangement: The activity of the silver oxide catalyst is crucial. Freshly prepared or commercially available active silver oxide should be used. In some cases, sonication can facilitate the reaction. Photochemical conditions (using a UV lamp) can be an alternative if thermal or catalytic methods are inefficient, particularly for sterically hindered substrates.[5]

-

Purification Challenges: Decalin-acetic acid and the starting material may have similar polarities. Careful optimization of the solvent system for recrystallization or column chromatography is necessary for effective separation.

Conclusion

The Arndt-Eistert synthesis provides an effective route for the homologation of decahydronaphthoic acid to decalin-acetic acid. Careful attention to the hazardous nature of diazomethane and the optimization of the Wolff rearrangement conditions are key to achieving a successful outcome. This protocol offers a reliable foundation for researchers and drug development professionals working with complex alicyclic scaffolds.

References

-

Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935 , 68 (1), 200–208. [Link]

-

(Decahydronaphthalen-1-yl)acetic acid Properties. U.S. Environmental Protection Agency. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

Arndt-Eistert Synthesis. YouTube, uploaded by ADI CHEMISTRY, 29 May 2020, [Link].

-

Arndt–Eistert reaction. In Wikipedia; 2023. [Link]

-

Decahydro-2-naphthalenecarboxylic acid. PubChem. [Link]

-

Decahydronaphthalene-4a-carboxylic acid. PubChem. [Link]

-

Arndt-Eister reaction. Chemistry LibreTexts. [Link]

-

Wolff rearrangement. In Wikipedia; 2023. [Link]

Sources

Application Note: Strategic Functionalization of the Decalin Scaffold in Drug Discovery

Topic: Decalin Ring System Functionalization Techniques Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The decalin (decahydronaphthalene) ring system represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for countless terpenes, steroids, and pharmaceuticals (e.g., Lovastatin, compactin). Its utility lies in its ability to orient functional groups in precise 3D space. However, the functionalization of decalin is non-trivial due to the complex interplay between conformational flexibility (in cis-isomers) and steric rigidity (in trans-isomers).

This guide provides a technical roadmap for constructing and functionalizing decalin systems, moving from de novo assembly to late-stage C-H activation.

Conformational Analysis: The Stereochemical Foundation

Before attempting synthesis, one must select the correct isomer. The biological activity of a decalin-based drug often hinges on whether the ring fusion is cis or trans.

-

Trans-Decalin: Rigid. The two cyclohexane rings are fused in a diequatorial fashion. It is conformationally "locked" and acts as a static spacer.

-

Cis-Decalin: Flexible. The fusion is axial-equatorial. It exists in dynamic equilibrium between two chair-chair conformers, allowing the molecule to "breathe" and adapt to binding pockets.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability and flexibility differences, guiding the chemist's choice of scaffold.

Figure 1: Conformational dynamics of decalin systems. Trans-decalin provides a rigid template, while cis-decalin allows for induced-fit binding modes.

Technique A: De Novo Assembly via Asymmetric Robinson Annulation

The most robust method for generating chiral, functionalized decalins is the Robinson Annulation , specifically the synthesis of the Wieland-Miescher Ketone (WMK) . This building block allows for the subsequent elaboration of the A and B rings.

Mechanism & Strategy

We utilize L-Proline organocatalysis (Hajos-Parrish-Eder-Sauer-Wiechert reaction) to achieve high enantioselectivity.[1] This avoids toxic heavy metals and provides a scalable route to optically active decalins.

Protocol 1: Enantioselective Synthesis of Wieland-Miescher Ketone

Objective: Synthesis of (S)-(+)-Wieland-Miescher ketone. Scale: 10 mmol (adaptable to gram-scale).

Reagents:

-

2-Methyl-1,3-cyclohexanedione (1.26 g, 10 mmol)

-

Methyl vinyl ketone (MVK) (1.2 mL, 15 mmol)

-

L-Proline (35 mg, 3 mol%)

-

DMSO (anhydrous, 10 mL) or DMF

Step-by-Step Methodology:

-

Michael Addition: Dissolve 2-methyl-1,3-cyclohexanedione in DMSO. Add MVK and catalytic L-Proline. Stir at 20–25 °C for 3–5 days .

-

Why: The slow reaction time at room temperature is critical for kinetic control and high ee. Heating accelerates the reaction but erodes enantioselectivity.

-

-

Cyclization (Aldol Condensation): The intermediate triketone is often not isolated. To drive cyclization, add dilute acid (e.g., 1N HCl) or heat slightly if the reaction stalls, though the proline method often cyclizes spontaneously.

-

Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 7:3).

-

Validation:

-

Yield: Expect 70–85%.

-

Enantiomeric Excess (ee): >70% (can be upgraded to >99% via single recrystallization from hexane).

-

Stereochemistry: The product is the (S)-enantiomer (cis-fused intermediate dehydrates to the enone).

-

Data Summary Table: Solvent Effects on WMK Synthesis

| Solvent | Catalyst | Time (Days) | Yield (%) | ee (%) | Notes |

|---|---|---|---|---|---|

| DMSO | L-Proline | 4 | 82 | 76 | Recommended for ease of workup. |

| DMF | L-Proline | 3 | 75 | 72 | Harder to remove DMF completely. |

| CHCl₃ | L-Proline | 7 | 45 | 50 | Poor solubility of zwitterionic catalyst. |

Technique B: Stereocontrolled Intramolecular Diels-Alder (IMDA)

For decalins requiring complex substitution patterns on both rings simultaneously, the Intramolecular Diels-Alder (IMDA) reaction is superior. It forms two rings and up to four stereocenters in a single step.

Stereocontrol Logic

-

(E)-diene + Lewis Acid: Favors Endo transition state

Trans-fused decalin. -

(Z)-diene or Thermal: May favor Exo or mixed products

Cis-fused decalin.

Protocol 2: Lewis Acid-Catalyzed IMDA

Objective: Formation of trans-fused decalin from a triene precursor.

Reagents:

-

Substrate: (E,E)-1,7,9-decatriene derivative (1.0 equiv)

-

Catalyst: EtAlCl₂ (Ethylaluminum dichloride) (0.2 – 0.5 equiv)

-

Solvent: CH₂Cl₂ (anhydrous)

Methodology:

-

Preparation: Flame-dry all glassware. Maintain an inert atmosphere (Ar or N₂).

-

Cooling: Cool the substrate solution (0.1 M in CH₂Cl₂) to -78 °C .

-

Why: Low temperature maximizes the energy difference between endo and exo transition states, enhancing diastereoselectivity.

-

-

Catalyst Addition: Add EtAlCl₂ dropwise.

-

Monitoring: Monitor by TLC. Reaction is typically fast (< 2 hours).

-

Quench: Quench with saturated NaHCO₃ at -78 °C, then warm to room temperature.

-

Purification: Silica gel chromatography.

Technique C: Late-Stage C-H Functionalization

Historically, functionalizing the unactivated C5-C8 positions of a decalin core required starting from scratch. Modern C-H activation allows for the direct oxidation of sp³ C-H bonds in pre-assembled scaffolds.

The "White Catalyst" Protocol

We utilize the iron-based catalyst Fe(PDP) (White's Catalyst) or its analogs for site-selective oxidation.

Mechanism: Electronic vs. Steric Control[2]

-

Electron-Rich Bonds: The catalyst targets the most electron-rich C-H bond (tertiary > secondary > primary).

-

Steric Shielding: Bulky groups can block specific sites, directing oxidation elsewhere.

-

Directing Groups: Carboxylic acids can direct oxidation to the

-position (lactonization).

Figure 2: Workflow for Fe(PDP) catalyzed C-H oxidation of decalin systems.

Protocol 3: Fe(PDP)-Catalyzed Aliphatic C-H Oxidation

Objective: Hydroxylation of a tertiary C-H bond on a decalin framework.

Reagents:

-

Decalin Substrate (0.5 mmol)

-

Fe(PDP) Catalyst (13 mg, 5 mol%)

-

Acetic Acid (15 µL, 0.5 equiv)

-

H₂O₂ (50%, 3.0 equiv)

-

Acetonitrile (MeCN) (1.5 mL)

Methodology:

-

Setup: In a vial, combine substrate, Fe(PDP), and acetic acid in MeCN.

-

Oxidant Addition: Dissolve H₂O₂ in a small amount of MeCN. Add this solution dropwise over 45–60 minutes using a syringe pump.

-

Why: Slow addition is crucial to prevent catalyst deactivation and over-oxidation (Barton-type radical pathways).

-

-

Stirring: Stir for an additional 10 minutes after addition is complete.

-

Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[2]

-

Analysis: Purify via column chromatography. Tertiary alcohols are the expected major products.

References

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link

-

Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link

-

Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787. Link[3]

-

Roush, W. R. (1991). Intramolecular Diels-Alder Reactions.[4] Comprehensive Organic Synthesis, 5, 513-550. Link

-

Hashimova, U., et al. (2026).[5] Decalins: Fundamental Scaffolds in Nature and Synthesis. Molecules. (Contextual verification from search results).

Disclaimer: The protocols described herein involve hazardous chemicals (e.g., H₂O₂, EtAlCl₂). All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence: scope and applications of organocatalytic biomimetic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-H Functionalization: The White Reagent [organic-chemistry.org]

- 4. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Decahydronaphthalen-1-yl-acetic Acid Isomers

Welcome to the technical support center for the resolution of decahydronaphthalen-1-yl-acetic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these crucial cis and trans diastereomers. The structural nuances between these isomers can lead to significant differences in their physical, chemical, and biological properties, making their effective separation a critical step in many research and development pipelines.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The methodologies and explanations provided are grounded in established chemical principles and field-proven insights to ensure both accuracy and practical applicability.

Understanding the Challenge: The Structural Difference

Decahydronaphthalene, also known as decalin, exists as two stereoisomers: cis-decalin and trans-decalin.[2] This isomerism arises from the way the two cyclohexane rings are fused. In trans-decalin, the two bridgehead hydrogens are on opposite sides of the ring system, resulting in a relatively flat and rigid structure.[3] Conversely, in cis-decalin, the bridgehead hydrogens are on the same side, leading to a bent, more flexible "tent-like" conformation.[2][3][4]

The substituent, in this case, the acetic acid group at the 1-position, will adopt different spatial orientations in the cis and trans isomers, influencing their intermolecular interactions and, consequently, their physical properties like solubility and chromatographic behavior. The trans isomer is generally more stable than the cis isomer due to fewer unfavorable nonbonded interactions.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the separation of cis- and trans-decahydronaphthalen-1-yl-acetic acid isomers.

Question: My fractional crystallization is not yielding pure isomers. What factors should I investigate?

Answer: Fractional crystallization relies on the differential solubility of the isomers in a given solvent system. If you are experiencing poor separation, consider the following:

-

Solvent Selection is Critical: The choice of solvent is paramount. A solvent that maximizes the solubility difference between the cis and trans isomers is ideal.

-

Troubleshooting Step 1: Solvent Screening. Experiment with a range of solvents with varying polarities. Non-polar solvents like hexane or heptane may favor the crystallization of one isomer over the other. Sometimes, a mixture of solvents (e.g., ethyl acetate/heptane) can provide the optimal solubility characteristics.[6]

-

Troubleshooting Step 2: Control Cooling Rate. Rapid cooling can lead to the co-precipitation of both isomers.[6] A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer. Try implementing a stepwise cooling protocol or using a programmable cooling bath.

-

Troubleshooting Step 3: Seeding. Introducing a seed crystal of the desired pure isomer can initiate crystallization at a lower supersaturation level, promoting the growth of crystals of that specific isomer.

-

Troubleshooting Step 4: Purity of Starting Material. Impurities can interfere with crystal lattice formation and alter the solubility of your target compounds. Ensure your starting mixture is as clean as possible before attempting crystallization.

-

Question: I'm struggling to get good separation of the isomers using column chromatography. What parameters can I adjust?

Answer: Chromatographic separation of these isomers can be challenging due to their structural similarity. Here’s how to troubleshoot common issues:

-

Stationary Phase and Mobile Phase Optimization:

-

Troubleshooting Step 1: Stationary Phase Choice. Standard silica gel is a good starting point. However, if you are not achieving baseline separation, consider using a different stationary phase. Biphenyl-bonded phases, for instance, can offer unique selectivity for aromatic and moderately polar analytes and may improve the resolution of structural isomers.[7]

-

Troubleshooting Step 2: Mobile Phase Polarity. The polarity of the mobile phase is a key factor. A common issue is using a solvent system that is either too polar (eluting both isomers too quickly) or not polar enough (leading to broad peaks and long retention times). Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A shallow gradient elution can often provide better resolution than an isocratic one.

-

Troubleshooting Step 3: Consider Derivatization. If the carboxylic acid group is causing tailing or poor separation on silica gel, consider converting the isomers to their methyl esters using a reagent like diazomethane or by Fischer esterification. The less polar ester derivatives may exhibit better chromatographic behavior. You can then hydrolyze the separated esters back to the acids.

-

Question: My analytical HPLC results show co-eluting peaks for the cis and trans isomers. How can I improve the resolution?

Answer: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification. If you are facing co-elution, fine-tuning your method is necessary.

-

Method Development and Optimization:

-

Troubleshooting Step 1: Column Chemistry. Standard C18 columns may not provide sufficient selectivity. As with column chromatography, explore alternative stationary phases. Polar-endcapped columns can offer enhanced retention for polar compounds.[8]

-

Troubleshooting Step 2: Mobile Phase Modifiers. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.

-